Methyl 3-(1-isopropyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate
CAS No.:
Cat. No.: VC20143140
Molecular Formula: C11H17NO4
Molecular Weight: 227.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17NO4 |
|---|---|
| Molecular Weight | 227.26 g/mol |
| IUPAC Name | methyl 3-oxo-3-(5-oxo-1-propan-2-ylpyrrolidin-3-yl)propanoate |
| Standard InChI | InChI=1S/C11H17NO4/c1-7(2)12-6-8(4-10(12)14)9(13)5-11(15)16-3/h7-8H,4-6H2,1-3H3 |
| Standard InChI Key | DZXCVIYFUOZQRD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1CC(CC1=O)C(=O)CC(=O)OC |
Introduction
Synthetic Routes
The synthesis of compounds similar to Methyl 3-(1-isopropyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate typically involves multi-step organic reactions. A common approach might include:
-
Formation of the Pyrrolidinone Ring: This step often involves the cyclization of a suitable precursor, such as a γ-keto ester, under acidic or basic conditions.
-
Attachment of the Isopropyl Group: This could be achieved through alkylation reactions using isopropyl halides or other suitable electrophiles.
-
Formation of the Propanoate Moiety: This might involve esterification reactions to introduce the methyl ester group.
Chemical Reactions and Applications
Compounds with similar structures can undergo various chemical reactions, including:
-
Hydrolysis: The methyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
-
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
-
Substitution: The isopropyl group could potentially undergo substitution reactions under certain conditions.
| Reaction Type | Description | Reagents/Conditions |
|---|---|---|
| Hydrolysis | Conversion of ester to carboxylic acid | HCl or NaOH |
| Reduction | Conversion of carbonyl to hydroxyl | NaBH₄ or LiAlH₄ |
| Substitution | Replacement of functional groups | Various nucleophiles |
Research Findings and Potential Applications
While specific research findings on Methyl 3-(1-isopropyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate are not available, compounds with similar structures have been explored for their biological activities, such as enzyme inhibition or receptor binding. The unique combination of functional groups in this compound suggests potential applications in pharmaceutical research or as intermediates in organic synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume